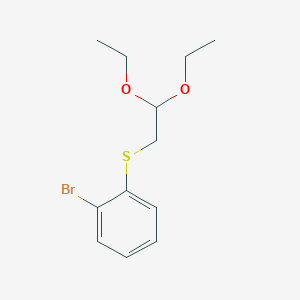

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(2,2-diethoxyethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-8-6-5-7-10(11)13/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZIZUSDBKSUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CSC1=CC=CC=C1Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476428 | |

| Record name | 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137105-52-3 | |

| Record name | 1-Bromo-2-[(2,2-diethoxyethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel sulfane derivative, (2-Bromophenyl)(2,2-diethoxyethyl)sulfane. This document details a proposed synthetic pathway, experimental protocols, and in-depth characterization data, designed to support researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is an organic compound featuring a brominated aromatic ring linked through a sulfur atom to a diethoxyethyl group. The presence of the ortho-bromophenyl moiety offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a potentially valuable building block in the synthesis of more complex molecules. The diethoxyethylsulfane portion introduces a flexible, oxygenated side chain that can influence the compound's solubility, conformational properties, and potential biological interactions. This guide outlines a robust synthetic method and a thorough characterization of the title compound.

Synthetic Pathway

The synthesis of this compound can be achieved via a nucleophilic substitution reaction, analogous to the Williamson ether synthesis, by reacting 2-bromothiophenol with bromoacetaldehyde diethyl acetal. The reaction proceeds by the formation of a thiolate anion from 2-bromothiophenol in the presence of a suitable base, which then acts as a nucleophile, attacking the electrophilic carbon of bromoacetaldehyde diethyl acetal to form the desired thioether.

Spectroscopic data (NMR, IR, MS) for 1-bromo-2-(2,2-diethoxyethylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-bromo-2-(2,2-diethoxyethylsulfanyl)benzene. While a detailed experimental protocol for its synthesis has been developed based on established chemical principles, a thorough search of available scientific literature and databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for this compound.

Molecular Structure and Properties

1-bromo-2-(2,2-diethoxyethylsulfanyl)benzene, also known as (2-Bromophenyl)(2,2-diethoxyethyl)sulfane, is an organic compound with the molecular formula C₁₂H₁₇BrO₂S.

Molecular Structure:

In-Depth Technical Guide: Chemical Properties and Applications of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromophenyl)(2,2-diethoxyethyl)sulfane is a halogenated aromatic sulfane derivative. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its role as a chemical intermediate. Due to the limited availability of public data, this guide also outlines a plausible experimental protocol for its synthesis and discusses its reactivity based on the functional groups present.

Chemical Identity and Properties

This compound is identified by the CAS number 137105-52-3. Its chemical structure consists of a 2-bromophenyl group linked through a sulfur atom to a 2,2-diethoxyethyl group. The presence of the bromo- and sulfane functional groups, along with the acetal moiety, dictates its chemical reactivity and potential utility in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 137105-52-3 |

| Molecular Formula | C₁₂H₁₇BrO₂S |

| Molecular Weight | 305.23 g/mol |

| Boiling Point | Data not available |

| Density | Data not available |

| Refractive Index | Data not available |

| Spectroscopic Data (NMR, IR, MS) | Data not available in public domain |

Synthesis

The primary synthetic route to this compound involves the nucleophilic substitution reaction between 2-bromothiophenol and 2-bromo-1,1-diethoxyethane.

Caption: Synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following is a plausible experimental protocol for the synthesis of this compound, based on standard procedures for S-alkylation of thiophenols.

Materials:

-

2-bromothiophenol

-

2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-bromothiophenol (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.

-

Add a solution of 2-bromo-1,1-diethoxyethane (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is characterized by its key functional groups:

-

Aryl Bromide: The bromo substituent on the phenyl ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at this position. This is a common strategy in the synthesis of complex molecules in drug discovery.

-

Sulfane Bridge: The sulfur atom can be oxidized to form sulfoxides and sulfones, which can alter the electronic and steric properties of the molecule.

-

Acetal Group: The diethoxyethyl moiety is a protected form of an aldehyde. Under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde functionality, which can then be used in a variety of subsequent transformations, such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Application in the Synthesis of 7-bromobenzo[b]thiophene

A documented application of this compound is its use as a precursor in the synthesis of 7-bromobenzo[b]thiophene. This transformation is an acid-catalyzed intramolecular cyclization reaction.

Caption: Synthesis of 7-bromobenzo[b]thiophene.

This reaction demonstrates the utility of the masked aldehyde functionality within the this compound molecule, enabling the construction of a fused heterocyclic ring system. Benzo[b]thiophenes are important structural motifs in many biologically active compounds.

Conclusion for Drug Development Professionals

This compound serves as a versatile bifunctional intermediate in organic synthesis. Its potential for modification at the aryl bromide position via cross-coupling reactions, coupled with the latent aldehyde functionality of the acetal group, makes it a valuable building block for the synthesis of complex molecular architectures. Researchers in drug development can leverage this compound to construct novel heterocyclic systems and introduce diverse substituents, facilitating the exploration of new chemical space in the search for new therapeutic agents. Further investigation into its reactivity and the development of specific spectroscopic and physical data would be beneficial for its broader application in the scientific community.

Stability and Reactivity of 2-Bromophenyl Thioethers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of 2-bromophenyl thioethers. These compounds are versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and functional materials, owing to the presence of two distinct reactive sites: the carbon-bromine (C-Br) bond and the thioether linkage. Understanding their stability and reactivity is crucial for their effective utilization in synthetic strategies.

Stability of 2-Bromophenyl Thioethers

The stability of 2-bromophenyl thioethers is primarily dictated by the strength of the C-Br and carbon-sulfur (C-S) bonds, as well as their susceptibility to thermal and photochemical degradation.

Bond Dissociation Energies

| Bond | General Structure | Typical Bond Dissociation Energy (kcal/mol) | Notes |

| C-Br | Aryl-Br | ~79-85 | The strength of the C-Br bond can be influenced by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups can slightly weaken the bond. |

| C-S | Aryl-S-Alkyl/Aryl | ~70-85 | The C-S bond in aryl thioethers is of comparable strength to the C-Br bond. The nature of the group attached to the sulfur atom also influences this value. |

Note: These are approximate values and can vary based on the specific substitution pattern and the method of determination.

Thermal and Photochemical Stability

Aryl thioethers generally exhibit good thermal stability. For instance, aromatic polyesters containing thioether units have been shown to have initial decomposition temperatures above 450 °C. However, the presence of the C-Br bond in 2-bromophenyl thioethers introduces a potential site for thermal or photochemical cleavage. The C-Br bond is known to be susceptible to homolytic cleavage upon exposure to heat or UV light, which can initiate radical reactions.

Reactivity of 2-Bromophenyl Thioethers

The reactivity of 2-bromophenyl thioethers is characterized by the distinct chemistries of the aryl bromide and the thioether functionalities. The ortho-relationship of these two groups can also lead to unique reactivity patterns and neighboring group participation.

Reactions at the Carbon-Bromine Bond

The C-Br bond is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.

2-Bromophenyl thioethers are excellent substrates for a range of palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-Br bond to a Pd(0) complex is a key step in these catalytic cycles. The rate of this oxidative addition is influenced by the electronic properties of the substituents on the aromatic ring, with electron-withdrawing groups generally accelerating the reaction.

Comparative Yields in Suzuki-Miyaura Coupling:

The following table provides a qualitative comparison of expected yields in Suzuki-Miyaura coupling of substituted aryl bromides with phenylboronic acid, which can be extrapolated to 2-bromophenyl thioethers.

| Substituent on Aryl Bromide | Electronic Effect | Expected Yield |

| -OCH₃ (methoxy) | Electron-donating | High |

| -CH₃ (methyl) | Electron-donating | High |

| -H (unsubstituted) | Neutral | Good |

| -COCH₃ (acetyl) | Electron-withdrawing | Moderate to Good |

| -NO₂ (nitro) | Strongly electron-withdrawing | Moderate |

Note: Yields are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature).

Key Palladium-Catalyzed Reactions:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids or esters.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

-

Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

-

Heck Reaction: Formation of C-C bonds with alkenes.

-

Stille Coupling: Formation of C-C bonds with organostannanes.

The Ullmann condensation is a classical method for forming C-O, C-S, and C-N bonds using a copper catalyst, often at elevated temperatures. 2-Bromophenyl thioethers can participate in these reactions, for example, by coupling with phenols to form diaryl ethers.

Reactions at the Thioether Group

The thioether moiety offers another handle for functionalization, primarily through oxidation and reactions involving the sulfur atom as a nucleophile or an electrophile precursor.

The sulfur atom in the thioether can be selectively oxidized to a sulfoxide and further to a sulfone. This transformation significantly alters the electronic and steric properties of the molecule, which can be exploited in drug development to modulate activity and physicochemical properties.

Under certain conditions, the C-S bond of thioethers can be cleaved. This can occur via reductive or oxidative pathways and is a less common but synthetically useful transformation.

Nucleophilic Aromatic Substitution

While less common for aryl bromides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNA r) can occur on 2-bromophenyl thioethers, particularly if the aromatic ring is further activated by strong electron-withdrawing groups. The rate of these reactions generally follows the trend F > Cl > Br > I for the leaving group.

Experimental Protocols

Synthesis of a Substituted 2-Bromophenyl Thioether

General Procedure for the Synthesis of Aryl Thioethers from Thiols and Aryl Halides:

This protocol describes a general method for the synthesis of thioethers, which can be adapted for the synthesis of substituted 2-bromophenyl thioethers.

Materials:

-

Substituted 2-bromothiophenol (1.0 equiv)

-

Alkyl halide (e.g., methyl iodide, ethyl bromide) or aryl halide (1.1 equiv)

-

Base (e.g., K₂CO₃, NaH) (1.2 equiv)

-

Solvent (e.g., DMF, Acetone)

Procedure:

-

To a stirred solution of the substituted 2-bromothiophenol in the chosen solvent, add the base portion-wise at room temperature.

-

Stir the mixture for 30 minutes.

-

Add the alkyl or aryl halide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-bromophenyl thioether.

Suzuki-Miyaura Coupling of a 2-Bromophenyl Thioether

General Procedure:

This protocol provides a starting point for the Suzuki-Miyaura coupling of a 2-bromophenyl thioether with an arylboronic acid.[1]

Materials:

-

2-Bromophenyl thioether (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 mmol)

-

1,4-Dioxane (anhydrous, 5 mL)

-

Water (degassed, 0.5 mL)

Procedure:

-

To an oven-dried reaction vessel, add the 2-bromophenyl thioether, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add anhydrous 1,4-dioxane and degassed water via syringe.

-

Stir the reaction mixture vigorously at 100 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination of a 2-Bromophenyl Thioether

General Procedure:

This protocol provides a general method for the Buchwald-Hartwig amination of a 2-bromophenyl thioether.

Materials:

-

2-Bromophenyl thioether (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 equiv)

-

Anhydrous toluene or dioxane

Procedure:

-

In an inert atmosphere glovebox or using Schlenk techniques, charge a reaction vessel with the 2-bromophenyl thioether, palladium precatalyst, ligand, and base.

-

Add the anhydrous solvent.

-

Add the amine to the reaction mixture.

-

Seal the vessel and heat the reaction to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC, GC, or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Oxidation of a 2-Bromophenyl Thioether to a Sulfoxide

General Procedure:

This protocol describes the selective oxidation of a thioether to a sulfoxide.

Materials:

-

2-Bromophenyl thioether (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.0-1.2 equiv)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the 2-bromophenyl thioether in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of m-CPBA in dichloromethane dropwise to the stirred solution.

-

Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding sulfoxide.

Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for key cross-coupling reactions of 2-bromophenyl thioethers.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Workflow

The following diagram illustrates a general workflow for conducting and analyzing a cross-coupling reaction involving a 2-bromophenyl thioether.

Caption: General Experimental Workflow for Cross-Coupling.

Conclusion

2-Bromophenyl thioethers are valuable and versatile building blocks in modern organic synthesis. Their stability and reactivity are governed by the interplay of the C-Br bond and the thioether functionality. While generally stable, the C-Br bond provides a reactive handle for a wide array of powerful transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The thioether group offers opportunities for further functionalization, most notably through oxidation. A thorough understanding of the principles outlined in this guide will empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of 2-bromophenyl thioethers in their research and development endeavors.

References

The Strategic Role of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane in Heterocyclic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of (2-Bromophenyl)(2,2-diethoxyethyl)sulfane, a key synthetic intermediate in the preparation of benzothiophene derivatives. While direct literature on this specific compound is limited, its structural motifs strongly suggest its utility in well-established synthetic methodologies, particularly for constructing the benzothiophene core, a prevalent scaffold in medicinal chemistry. This document outlines the inferred synthetic pathways, detailed experimental protocols based on analogous reactions, and the potential applications of its derivatives in drug development.

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

Benzothiophene and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. This privileged structure is a core component of several approved drugs and clinical candidates, exhibiting properties ranging from selective estrogen receptor modulation to antidepressant effects. The efficient synthesis of substituted benzothiophenes is, therefore, a critical endeavor in modern drug discovery. This compound emerges as a valuable precursor, strategically designed for the construction of the benzothiophene ring system through an intramolecular cyclization reaction.

Synthesis of this compound

The preparation of this compound can be logically inferred from standard organic synthesis techniques. The most probable route involves the nucleophilic substitution of a suitable starting material with 2-bromothiophenol.

A plausible synthetic approach is the reaction of 2-bromothiophenol with 2-bromo-1,1-diethoxyethane in the presence of a non-nucleophilic base, such as sodium hydride or potassium carbonate. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate, which then displaces the bromide from the acetal.

Reaction Scheme:

-

Starting Materials: 2-bromothiophenol, 2-bromo-1,1-diethoxyethane

-

Base: Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Temperature: Room temperature to mild heating (e.g., 60 °C)

Core Application: Acid-Catalyzed Cyclization to form 4-Bromobenzo[b]thiophene

The primary utility of this compound lies in its role as a precursor to 4-bromobenzo[b]thiophene via an acid-catalyzed intramolecular electrophilic substitution, a reaction analogous to the Pomeranz–Fritsch synthesis of isoquinolines.[1][2] In this reaction, a strong acid protonates one of the ethoxy groups of the acetal, which then leaves as ethanol, generating a highly reactive oxonium ion. This is followed by the elimination of the second ethoxy group to form an aldehyde, which then undergoes an intramolecular electrophilic attack on the benzene ring, leading to the formation of the thiophene ring.

The presence of the bromine atom at the 2-position of the phenyl ring directs the cyclization to the 7-position, resulting in the formation of 4-bromobenzo[b]thiophene. This bromo-substituted benzothiophene is a versatile intermediate for further functionalization through cross-coupling reactions.

Quantitative Data from Analogous Reactions

While specific quantitative data for the cyclization of this compound is not available in the public domain, the following table summarizes typical conditions and yields for analogous acid-catalyzed cyclizations to form benzothiophenes.[3]

| Starting Material Analogue | Acid Catalyst | Solvent | Temperature (°C) | Yield (%) |

| α-(3-methoxyphenylthio)-4-methoxyacetophenone | Polyphosphoric Acid (PPA) | - | ~85 | ~75 (mixture of isomers) |

| Dialkoxyacetophenone derivatives | Methanesulfonic Acid | Toluene | ~90 | High |

| Dialkoxyacetophenone derivatives | Cation Exchange Resin | Toluene | 80-110 | Good to Excellent |

Experimental Protocol for a Representative Cyclization

The following is a representative experimental protocol for the acid-catalyzed cyclization of a phenylthioacetal to a benzothiophene, adapted from procedures for analogous compounds.

Objective: To synthesize 4-bromobenzo[b]thiophene from this compound.

Materials:

-

This compound

-

Methanesulfonic acid or a solid acid catalyst (e.g., Amberlyst®)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

A solution of this compound in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Methanesulfonic acid (or the solid acid catalyst) is added to the solution.

-

The reaction mixture is heated to a temperature between 80 °C and 110 °C and stirred for 3-5 hours.[3]

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If a solid acid catalyst is used, it is removed by filtration.

-

The organic phase is washed with a saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel to yield pure 4-bromobenzo[b]thiophene.

Visualization of Synthetic Pathways

Synthesis of 4-Bromobenzo[b]thiophene

The following diagram illustrates the key synthetic step from the intermediate to the benzothiophene core.

Caption: Synthetic pathway from the intermediate to the benzothiophene core.

Experimental Workflow

The logical flow of the synthesis and subsequent application of the intermediate is depicted below.

Caption: Experimental workflow for the synthesis and application of the intermediate.

Applications in Drug Development

The 4-bromobenzo[b]thiophene synthesized from this compound is a versatile building block for the synthesis of more complex molecules. The bromine atom can be readily displaced or used in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents at the 4-position. This allows for the exploration of the chemical space around the benzothiophene core to optimize biological activity.

The benzothiophene scaffold is present in drugs such as:

-

Raloxifene: A selective estrogen receptor modulator (SERM) used to prevent and treat osteoporosis in postmenopausal women.

-

Vortioxetine: An antidepressant used for the treatment of major depressive disorder. A related compound, (2-Bromophenyl)(2,4-dimethylphenyl)sulfane, is noted as an impurity in the synthesis of Vortioxetine.

The ability to efficiently synthesize substituted benzothiophenes via intermediates like this compound is therefore of high importance to the pharmaceutical industry.

Conclusion

This compound serves as a strategically important, albeit not widely documented, synthetic intermediate. Its value is derived from its potential for efficient conversion to 4-bromobenzo[b]thiophene, a key building block for the synthesis of a variety of biologically active molecules. The methodologies and protocols outlined in this guide, based on well-established and analogous chemical transformations, provide a solid foundation for researchers and scientists in the field of drug development to utilize this and similar intermediates in their synthetic endeavors. The continued exploration of such pathways will undoubtedly contribute to the discovery of novel therapeutics based on the benzothiophene scaffold.

References

Exploration of Novel Heterocyclic Compounds from 2-Halophenyl Sulfides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the synthesis, characterization, and potential biological applications of novel heterocyclic compounds derived from 2-halophenyl sulfides. These precursors offer a versatile platform for the construction of a diverse array of heterocyclic systems, including benzothiazoles, phenothiazines, and dibenzothiophenes, many of which exhibit significant pharmacological activities. This document provides detailed experimental protocols, comprehensive data summaries, and visual representations of key chemical transformations and biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Synthetic Methodologies

The conversion of 2-halophenyl sulfides into complex heterocyclic structures is predominantly achieved through metal-catalyzed cross-coupling reactions, with palladium and copper complexes being the most extensively utilized catalysts. Key synthetic strategies include intramolecular C-S, C-N, and C-C bond formations.

Palladium-Catalyzed Synthesis of Benzothiazines

A prevalent method for the synthesis of benzothiazine scaffolds involves the palladium-catalyzed intramolecular C-S coupling of N-aryl-2-halophenylthioamides. This transformation allows for the efficient construction of the benzothiazine core.

Synthesis of Phenothiazines via Ullmann Condensation and Smiles Rearrangement

The synthesis of phenothiazines, a class of compounds with significant neuroleptic and anticancer activities, can be accomplished from 2-halophenyl sulfides through classical methods like the Ullmann condensation, followed by intramolecular cyclization. An alternative and efficient route is the Smiles rearrangement of 2-formamido-2'-nitrodiphenylsulfides.

Copper and Palladium-Catalyzed Synthesis of Dibenzothiophenes

Dibenzothiophenes, of interest for their applications in materials science and as pharmaceutical scaffolds, can be synthesized from 2-halophenyl phenyl sulfides via intramolecular C-H functionalization or C-S bond formation, often catalyzed by palladium or copper complexes.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative heterocyclic compounds from 2-halophenyl sulfide precursors.

General Procedure for the Synthesis of S-2-Halogenophenyl-benzothiazines

A one-pot procedure for the synthesis of S-2-halogenophenyl-benzothiazines can be achieved through a Buchwald-Hartwig amination followed by an intramolecular condensation. To a sealed tube containing the respective S-2-halophenyl-S-methylsulfoximine (1.0 eq.), 2-bromobenzaldehyde (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), RuPhos (0.1 eq.), and Cs₂CO₃ (3.2 eq.) is added anhydrous toluene. The reaction mixture is then heated at 120 °C for 72 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through Celite, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired S-2-halogenophenyl-benzothiazine.[1]

Synthesis of 3-Bromo-phenothiazine via Smiles Rearrangement

3-Bromo-phenothiazine can be synthesized from 5-bromo-2-formamido-2′-nitrodiphenylsulfide through a Smiles rearrangement. The starting material is prepared by the condensation of 2-amino-5-bromobenzenethiol with an o-halonitrobenzene, followed by formylation. The subsequent Smiles rearrangement is typically induced by a base, leading to the cyclized phenothiazine product.[2]

Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles

The catalytic synthesis of 2-substituted benzothiazoles from thiobenzanilides can be achieved using a palladium catalyst. A mixture of the thiobenzanilide (1.0 eq.), Pd(OAc)₂ (10 mol %), CuI (50 mol %), and Bu₄NBr (2.0 eq.) in a suitable solvent is heated under an inert atmosphere. The reaction proceeds via a C-H functionalization followed by intramolecular C-S bond formation to yield the corresponding benzothiazole.

Data Presentation

The following tables summarize key quantitative data for a selection of synthesized heterocyclic compounds derived from 2-halophenyl sulfides.

Reaction Yields and Spectroscopic Data

| Compound | Starting Materials | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| 2-(Methylthio)benzothiazole | N-phenyl-N-(2-(methylthio)phenyl)formamide | Pd(OAc)₂, CuI, Bu₄NBr | Toluene | 110 | 24 | 85 | 7.87 (d, 1H), 7.75 (d, 1H), 7.41 (t, 1H), 7.29 (t, 1H), 2.79 (s, 3H) | 168.08, 153.27, 135.08, 126.04, 124.07, 121.34, 120.92, 15.91 | 181.03 [M]⁺ |

| Phenyl methyl sulfoxide | Phenyl methyl sulfide | Oxone | Acetonitrile/Water | 25 | 0.5 | 95 | 7.62-7.60 (m, 2H), 7.51-7.44 (m, 3H), 2.68 (s, 3H) | 145.55, 130.90, 129.22, 123.35, 43.80 | 140.03 [M]⁺ |

| 4-Bromobiphenyl | 4-Bromotoluene, Phenylboronic acid | Pd(OAc)₂ | MeOH/H₂O | 80 | 6 | 98 | 7.33 (m, 7H), 7.56 (q, 1H), 7.97 (q, 1H) | 126.5, 127.3, 128.0, 129.4, 129.6, 129.7, 130.6, 133.2, 135.1 | 232.00 [M]⁺ |

| 2-Phenyl-5-(4-bromophenyl)-7-methyl-5H-[3][4][5]thiadiazolo[3,2-a]pyrimidine-6-carboxylate | Ethyl 2-amino-4-methylpyrimidine-5-carboxylate, 2-bromo-1-(4-bromophenyl)ethan-1-one, benzoyl isothiocyanate | V₂O₅/FAp | Ethanol | Reflux | 3 | 92 | 7.67 (d, 2H), 7.60-7.47 (m, 5H), 7.35 (d, 2H), 6.61 (s, 1H), 3.89 (q, 2H), 2.30 (s, 3H), 1.07 (t, 3H) | 166.04, 160.65, 151.39, 144.23, 140.69, 139.42, 132.22, 129.87, 129.79, 129.07, 126.60, 120.09, 109.65, 61.54, 55.37, 31.15, 22.06 | 478.9894 [M+Na]⁺ |

Note: The data presented is a compilation from various sources and specific experimental conditions may vary. Please refer to the cited literature for detailed information.

Biological Activity Data

| Compound Class | Derivative | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Phenothiazine | PEGylated Phenothiazine (PP) | HeLa | MTT | 229.1 | [6] |

| Phenothiazine | PEGylated Phenothiazine (PP) | MeWo | MTT | 251.9 | [6] |

| Phenothiazine | PEGylated Phenothiazine Oxide (PPO) | HepG2 | MTT | 161.3 | [6] |

| Phenothiazine | PEGylated Phenothiazine Oxide (PPO) | MCF7 | MTT | 131.7 | [6] |

| Phenothiazine | Chalcone-based derivative 4b | HepG-2 | MTT | 7.14 µg/mL | [4] |

| Phenothiazine | Chalcone-based derivative 4k | HepG-2 | MTT | 7.61 µg/mL | [4] |

| Phenothiazine | Chalcone-based derivative 4k | MCF-7 | MTT | 12 µg/mL | [4] |

| Phenothiazine | Chalcone-based derivative 4b | MCF-7 | MTT | 13.8 µg/mL | [4] |

| Phenothiazine | DPT-1 | A549 | MTT | 1.526 | [5] |

| Phenothiazine | DPT-2 | A549 | MTT | 3.447 | [5] |

| Imidazo[1,2-a]pyrimidine | Derivative 3d | MCF-7 | Sulforhodamine B | 43.4 | [7] |

| Imidazo[1,2-a]pyrimidine | Derivative 4d | MCF-7 | Sulforhodamine B | 39.0 | [7] |

| Imidazo[1,2-a]pyrimidine | Derivative 3d | MDA-MB-231 | Sulforhodamine B | 35.9 | [7] |

| Imidazo[1,2-a]pyrimidine | Derivative 4d | MDA-MB-231 | Sulforhodamine B | 35.1 | [7] |

Signaling Pathways and Mechanisms of Action

Heterocyclic compounds derived from 2-halophenyl sulfides, particularly phenothiazines, have been shown to exert their biological effects by modulating various signaling pathways. A key mechanism of action for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors.[8] In the context of cancer, these compounds have been found to disrupt critical signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[3]

Dopamine D2 Receptor Signaling Pathway

The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity. Phenothiazine derivatives act as antagonists at this receptor, blocking the downstream signaling cascade.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Some sulfur-containing heterocyclic compounds have been shown to modulate this pathway. The canonical pathway is initiated by pro-inflammatory signals that lead to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus to activate gene transcription.

Conclusion

2-Halophenyl sulfides are valuable and versatile starting materials for the synthesis of a wide range of novel heterocyclic compounds. The methodologies outlined in this guide, particularly those employing metal-catalyzed reactions, provide efficient routes to access these complex molecular architectures. The significant biological activities exhibited by many of these compounds, such as the anticancer properties of phenothiazine derivatives, underscore the importance of continued research in this area. The provided experimental protocols and data summaries serve as a foundation for further exploration and optimization of these promising scaffolds in the pursuit of new therapeutic agents. Future work should focus on expanding the structural diversity of these heterocyclic systems and conducting in-depth structure-activity relationship studies to identify lead compounds with enhanced potency and selectivity.

References

- 1. Preparation of S-2-halophenyl-2,1-benzothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

The Pharmacological Potential of Benzothiophene Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, represents a privileged scaffold in medicinal chemistry. The inherent structural features of benzothiophene and its derivatives have led to their exploration and development as potent agents against a multitude of diseases. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a focal point of significant research interest in the quest for novel therapeutics. This technical guide provides a comprehensive overview of the biological activities of benzothiophene precursors, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activities

Benzothiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.

Quantitative Anticancer Activity Data

A range of benzothiophene analogs have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal growth inhibitory concentration (GI₅₀) and the half-maximal inhibitory concentration (IC₅₀) are key metrics used to quantify their potency.

| Compound Class | Derivative | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

| Acrylonitriles | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia, Colon, CNS, Prostate | 10–66.5 nM (GI₅₀) | [1] |

| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia, CNS, Prostate | 21.2–50.0 nM (GI₅₀) | [1] | |

| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Most of 60 cell lines | < 10.0 nM (GI₅₀) | [1] | |

| STAT3 Inhibitors | Benzo[b]thiophene 1,1-dioxide derivative (Compound 15) | Various cancer cell lines | 0.33-0.75 μM (IC₅₀) | [2] |

| Multi-kinase Inhibitors | 5-hydroxybenzothiophene hydrazide (Compound 16b) | U87MG (Glioblastoma) | 7.2 μM (IC₅₀) | [3] |

| 5-hydroxybenzothiophene hydrazide (Compound 16b) | Clk4, DRAK1, haspin, Clk1, Dyrk1B, Dyrk1A | 11, 87, 125.7, 163, 284, 353.3 nM (IC₅₀) | [3] | |

| PHGDH Inhibitors | Stattic | - | 1.98 ± 0.66 µM (IC₅₀) | [4] |

| Compound B12 | - | 0.29 ± 0.02 μM (IC₅₀) | [4] | |

| Benzothiophene-Indoles | Fluorinated benzothiophene-indole hybrids | S. aureus and MRSA strains | - | [5] |

| Benzothiophene Carboxylates | 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | BDK | 3.19 μM (IC₅₀) | [6] |

Signaling Pathways in Anticancer Activity

Benzothiophene derivatives exert their anticancer effects by modulating several critical signaling pathways.

Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. Certain benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors.[2][7][8] They function by blocking the phosphorylation of STAT3, thereby preventing its dimerization, nuclear translocation, and subsequent transcriptional activation of target genes like Bcl-2.[2][9]

The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system. Activation of STING can lead to the production of type I interferons and other pro-inflammatory cytokines, which in turn can mount an anti-tumor immune response.[10][11] Certain benzothiophene-2-carboxamide and benzothiophene oxobutanoic acid derivatives have been identified as STING agonists.[1][10] They activate STING, leading to the phosphorylation of TBK1 and subsequent phosphorylation of IRF3, which then translocates to the nucleus to induce the expression of type I interferons.[10]

References

- 1. Structure-Activity relationship study of benzothiophene oxobutanoic acid analogues leading to novel stimulator of interferon gene (STING) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonizing STAT3 activation with benzo[b]thiophene 1, 1-dioxide based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 2-Carbonylbenzo[b]thiophene 1,1-Dioxide Derivatives as Potent Inhibitors of STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (2-Bromophenyl)(2,2-diethoxyethyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the potential palladium-catalyzed intramolecular cross-coupling reactions of (2-bromophenyl)(2,2-diethoxyethyl)sulfane. This substrate is a valuable precursor for the synthesis of benzothiazine derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug discovery.[1][2][3] The protocols outlined below are based on established palladium-catalyzed methodologies and are intended to serve as a starting point for the development of specific synthetic routes.

Introduction to this compound in Cross-Coupling Reactions

This compound possesses two key functional groups that enable palladium-catalyzed intramolecular cyclization: an aryl bromide, which can readily undergo oxidative addition to a palladium(0) catalyst, and a protected aldehyde functionality tethered by a sulfide linkage.[4] This arrangement is ideal for the construction of the 1,4-benzothiazine scaffold. The acetal group can be deprotected under acidic conditions to reveal a reactive aldehyde, which can then be transformed in situ to participate in intramolecular cross-coupling reactions.

The primary proposed applications involve intramolecular versions of the Buchwald-Hartwig and Heck reactions to form a new carbon-sulfur or carbon-carbon bond, respectively, leading to the desired heterocyclic ring system. These reactions are cornerstones of modern organic synthesis due to their broad functional group tolerance and reliability.[4][5]

Proposed Intramolecular Cross-Coupling Strategies

Two primary strategies are proposed for the intramolecular cyclization of this compound.

2.1. Intramolecular Buchwald-Hartwig C-S Coupling

This approach involves the direct coupling of the aryl bromide with the sulfur atom. The reaction is hypothesized to proceed via in situ deprotection of the acetal to the corresponding aldehyde, followed by a sequence that allows the sulfur to act as a nucleophile. A plausible pathway involves the formation of an enolate or a related nucleophilic species from the aldehyde that facilitates the C-S bond formation.

2.2. Intramolecular Heck Reaction

For an intramolecular Heck reaction, the diethoxyethyl side chain would first need to be converted into an olefin. This can be achieved through a one-pot procedure involving acid-catalyzed elimination of ethanol from the enol ether formed after initial deprotection of the acetal. The resulting vinyl sulfide can then undergo an intramolecular Heck reaction with the aryl bromide to form the benzothiazine ring. The intramolecular Heck reaction is a powerful tool for constructing cyclic systems.[6][7][8]

Experimental Protocols

The following protocols are model procedures adapted from established literature for related transformations and should be optimized for the specific substrate.

Protocol 1: Intramolecular Buchwald-Hartwig C-S Coupling for the Synthesis of a Benzothiazine Derivative

This protocol outlines a potential one-pot procedure for the deprotection and subsequent intramolecular C-S coupling of this compound.

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

1 M Hydrochloric acid (for in situ deprotection)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous toluene to dissolve the substrate.

-

Add a catalytic amount of 1 M HCl (e.g., 0.1 equiv) to initiate the deprotection of the acetal. Stir at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

-

To the reaction mixture, add Pd(OAc)₂ (2-5 mol%), Xantphos (4-10 mol%), and Cs₂CO₃ (2.0 equiv).

-

Seal the Schlenk flask and heat the reaction mixture to 100-120 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Intramolecular Heck Reaction for the Synthesis of a Benzothiazine Derivative

This protocol describes a potential one-pot procedure for the in situ formation of a vinyl sulfide followed by an intramolecular Heck cyclization.

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

A mild acid catalyst (e.g., p-toluenesulfonic acid) for vinyl ether formation

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a sealed tube, dissolve this compound (1.0 equiv) in anhydrous DMF or MeCN.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equiv) to promote the formation of the vinyl ether. Heat the mixture gently (e.g., 60 °C) and monitor the conversion by TLC.

-

Once the vinyl ether formation is complete, add Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and a base such as Et₃N (2.0 equiv) or K₂CO₃ (2.0 equiv) to the reaction mixture under an inert atmosphere.

-

Seal the tube and heat the reaction to 100-140 °C.[9]

-

Monitor the progress of the intramolecular Heck reaction by TLC or LC-MS.

-

After completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain the desired benzothiazine derivative.

Data Presentation

As no direct experimental data for the palladium-catalyzed cross-coupling of this compound is available in the cited literature, the following tables provide representative data from analogous intramolecular reactions to guide expectation and optimization.

Table 1: Representative Conditions and Yields for Intramolecular Buchwald-Hartwig C-S Coupling

| Aryl Halide Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-bromo-N-allylbenzamide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 85 | Adapted from[10] |

| 1-(2-bromophenyl)-2-thio-urea | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 | 78 | Adapted from[11] |

| 2-bromophenyl ethanethiol | Pd(OAc)₂ / DPEPhos | NaOt-Bu | Toluene | 100 | 92 | Adapted from[4] |

Table 2: Representative Conditions and Yields for Intramolecular Heck Reactions

| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| N-allyl-2-bromo-N-phenylbenzamide | Pd(OAc)₂ / PPh₃ | KOAc | DMF | 140 | 75 | [9] |

| o-bromophenyl allyl ether | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | MeCN | 80 | 88 | Adapted from[6] |

| 1-allyl-2-(2-bromophenyl)pyrrole | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 65 | Adapted from[7] |

Visualizations

Proposed Reaction Pathways

Caption: Proposed palladium-catalyzed intramolecular cyclization pathways.

General Experimental Workflow

References

- 1. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. connectjournals.com [connectjournals.com]

- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. jk-sci.com [jk-sci.com]

Application Notes: Suzuki-Miyaura Coupling Protocols for Sterically Hindered 2-Bromophenyl Substrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity. However, substrates bearing significant steric hindrance, particularly those with ortho-substituents adjacent to the coupling site like 2-bromophenyl derivatives, present a formidable challenge. The steric bulk impedes key steps in the catalytic cycle, namely the oxidative addition and reductive elimination, often leading to low yields and slow reaction rates.

To overcome these challenges, specialized catalytic systems have been developed. The most successful strategies employ palladium catalysts supported by bulky, electron-rich monophosphine ligands. These ligands, often from the Buchwald biaryl phosphine family, stabilize the catalytically active monoligated Pd(0) species, which is crucial for engaging sterically encumbered substrates. This document provides detailed protocols for two highly effective and widely adopted methods for the coupling of sterically hindered 2-bromophenyl substrates.

General Experimental Workflow

The successful execution of a Suzuki-Miyaura coupling for hindered substrates requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation and protodeboronation of the boronic acid.

Protocol 1: Pd₂(dba)₃ / XPhos System for Tetra-ortho-substituted Biaryls

This protocol is highly effective for the most challenging couplings, such as the formation of tetra-ortho-substituted biaryls. The combination of a Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and the bulky, electron-rich XPhos ligand facilitates the coupling of two di-ortho-substituted partners.

Representative Reaction & Data

The following data is adapted from established procedures for the synthesis of sterically demanding biaryls.

Reaction: 2-Bromo-1,3,5-trimethylbenzene + (2,6-Dimethylphenyl)boronic Acid → 2,2',4,6,6'-Pentamethyl-1,1'-biphenyl

| Component | Role | Mol Equiv. | Mol % |

| 2-Bromo-1,3,5-trimethylbenzene | Aryl Halide (Electrophile) | 1.0 | - |

| (2,6-Dimethylphenyl)boronic Acid | Organoboron (Nucleophile) | 1.5 | - |

| Pd₂(dba)₃ | Palladium Source | - | 1.5 |

| XPhos | Ligand | - | 3.0 |

| K₃PO₄ (potassium phosphate) | Base | 3.0 | - |

| Toluene / H₂O | Solvent | - | - |

Reaction Conditions & Yield:

| Parameter | Value |

| Temperature | 100 °C |

| Time | 18 hours |

| Typical Yield | 85-95% |

Detailed Experimental Protocol

-

Reaction Setup:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromo-1,3,5-trimethylbenzene (1.0 mmol, 199 mg), (2,6-dimethylphenyl)boronic acid (1.5 mmol, 225 mg), and potassium phosphate (K₃PO₄) (3.0 mmol, 637 mg).

-

In a separate vial, weigh tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg) and XPhos (0.03 mmol, 14.3 mg) and add them to the Schlenk tube.

-

Seal the tube with a rubber septum, evacuate the vessel, and backfill with argon. Repeat this cycle two more times.

-

-

Solvent Addition:

-

Add 3 mL of anhydrous, degassed toluene and 0.5 mL of degassed water via syringe.

-

-

Reaction Execution:

-

Place the sealed tube in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 18 hours.

-

Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane eluent) to yield the pure product.

-

Protocol 2: Pd(OAc)₂ / SPhos System for Hindered Couplings

This protocol utilizes a common and cost-effective palladium(II) source, palladium(II) acetate (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species. The SPhos ligand is exceptionally effective for a broad range of sterically hindered substrates.

Representative Reaction & Data

This protocol is suitable for coupling a di-ortho-substituted aryl bromide with a less hindered boronic acid.

Reaction: 2-Bromo-1,3-dimethylbenzene + Phenylboronic Acid → 2,6-Dimethyl-1,1'-biphenyl

| Component | Role | Mol Equiv. | Mol % |

| 2-Bromo-1,3-dimethylbenzene | Aryl Halide (Electrophile) | 1.0 | - |

| Phenylboronic Acid | Organoboron (Nucleophile) | 1.5 | - |

| Pd(OAc)₂ | Palladium Source | - | 2.0 |

| SPhos | Ligand | - | 4.0 |

| K₃PO₄ (potassium phosphate) | Base | 2.0 | - |

| 1,4-Dioxane | Solvent | - | - |

Reaction Conditions & Yield:

| Parameter | Value |

| Temperature | 80 °C |

| Time | 12-24 hours |

| Typical Yield | 90-98% |

Detailed Experimental Protocol

-

Reaction Setup:

-

In an oven-dried, argon-purged glovebox, add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) to a vial containing a magnetic stir bar.

-

In a separate, larger reaction vessel (e.g., a Schlenk flask), add 2-bromo-1,3-dimethylbenzene (1.0 mmol, 185 mg), phenylboronic acid (1.5 mmol, 183 mg), and potassium phosphate (K₃PO₄) (2.0 mmol, 425 mg).

-

Remove the vessels from the glovebox.

-

-

Solvent Addition:

-

Add 5 mL of anhydrous, degassed 1,4-dioxane to the reaction vessel containing the substrates and base.

-

Stir the mixture briefly.

-

-

Catalyst Introduction & Reaction:

-

Transfer the catalyst/ligand mixture to the reaction vessel using a small portion of the reaction solvent.

-

Seal the vessel and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction's progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with 20 mL of diethyl ether.

-

Filter the mixture through a pad of Celite, washing the pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.

-

Suzuki-Miyaura Catalytic Cycle

The efficiency of the described protocols relies on ligands that facilitate each step of the catalytic cycle, particularly for sterically demanding substrates.

Troubleshooting and Optimization

-

Low Yield: If yields are low, ensure all reagents and solvents are strictly anhydrous and the system is free of oxygen. Consider increasing the catalyst/ligand loading (e.g., to 3-5 mol% Pd). A stronger base, such as cesium carbonate (Cs₂CO₃), may also be beneficial.

-

Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction. Using a higher concentration, ensuring anhydrous conditions, and minimizing reaction time can mitigate this issue.

-

No Reaction: Confirm the activity of the palladium catalyst. If using Pd(OAc)₂, ensure conditions are sufficient for its reduction to Pd(0). The choice of ligand is critical; less bulky ligands like PPh₃ are often ineffective for these transformations. Ensure the base is sufficiently strong and soluble in the reaction medium.

Application Notes and Protocols: Synthesis of Benzothiophenes via Intramolecular Cyclization of 2-Bromophenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of benzothiophenes, a crucial scaffold in medicinal chemistry and materials science, through the intramolecular cyclization of 2-bromophenyl precursors. The methodologies outlined below focus on robust and versatile strategies, including copper- and palladium-catalyzed reactions, as well as a metal-free alternative, offering a range of options to suit various substrate scopes and laboratory capabilities.

Introduction

Benzothiophenes are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. Their synthesis has been a subject of intense research, with intramolecular cyclization of readily accessible 2-bromophenyl derivatives emerging as a powerful and efficient strategy. This document details key experimental procedures, presents quantitative data for comparative analysis, and illustrates the reaction workflows and mechanisms.

Key Synthetic Methodologies

Three primary methods for the synthesis of benzothiophenes from 2-bromophenyl and related derivatives are presented:

-

Copper-Catalyzed Thiolation and Annulation of 2-Bromo Alkynylbenzenes: A practical method utilizing a copper(I) iodide catalyst with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand to mediate the reaction between 2-bromo alkynylbenzenes and sodium sulfide.[1][2]

-

Palladium-Catalyzed Coupling and Electrophilic Cyclization: A two-step process involving the Sonogashira coupling of terminal acetylenes with o-iodothioanisole, followed by an electrophilic cyclization to yield 2,3-disubstituted benzothiophenes.[3][4]

-

Metal-Free Synthesis from o-Halovinylbenzenes: An efficient, transition-metal-free approach for the synthesis of 2-substituted benzothiophenes from o-halovinylbenzenes and potassium sulfide.[5]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 2-Substituted Benzothiophenes

This protocol is adapted from the work of Sun, Deng, Tang, and Zhang (2011).[1][2]

Materials:

-

2-Bromo alkynylbenzene derivative (1.0 mmol)

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.5 mmol)

-

Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.2 mmol, 20 mol%)

-

Anhydrous N,N-dimethylformamide (DMF) (5 mL)

-

Nitrogen atmosphere

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk tube under a nitrogen atmosphere, add CuI (19.0 mg, 0.1 mmol) and Na₂S·9H₂O (360 mg, 1.5 mmol).

-

Add anhydrous DMF (5 mL) and TMEDA (30 µL, 0.2 mmol).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the 2-bromo alkynylbenzene derivative (1.0 mmol).

-

Heat the reaction mixture at 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-substituted benzothiophene.

Protocol 2: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes

This protocol is based on the general principles of Sonogashira coupling followed by electrophilic cyclization.[3][4]

Step 2a: Sonogashira Coupling of o-Iodothioanisole and a Terminal Acetylene

Materials:

-

o-Iodothioanisole (1.0 mmol)

-

Terminal acetylene (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

-

Triethylamine (Et₃N) (3 mL)

-

Toluene (5 mL)

-

Nitrogen atmosphere

Procedure:

-

To a flame-dried flask under a nitrogen atmosphere, add o-iodothioanisole (252 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

-

Add toluene (5 mL) and triethylamine (3 mL).

-

Add the terminal acetylene (1.2 mmol) dropwise.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the o-(1-alkynyl)thioanisole derivative.

Step 2b: Electrophilic Cyclization

Materials:

-

o-(1-Alkynyl)thioanisole derivative (from Step 2a) (1.0 mmol)

-

Iodine (I₂) (1.2 mmol)

-

Dichloromethane (CH₂Cl₂) (10 mL)

Procedure:

-

Dissolve the o-(1-alkynyl)thioanisole (1.0 mmol) in dichloromethane (10 mL).

-

Add iodine (305 mg, 1.2 mmol) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the 2,3-disubstituted benzothiophene.

Data Presentation

Table 1: Copper-Catalyzed Synthesis of 2-Substituted Benzothiophenes[2]

| Entry | 2-Bromo Alkynylbenzene Derivative (R group) | Product | Yield (%) |

| 1 | Phenyl | 2-Phenylbenzo[b]thiophene | 83 |

| 2 | 4-Methylphenyl | 2-(p-Tolyl)benzo[b]thiophene | 81 |

| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)benzo[b]thiophene | 75 |

| 4 | 4-Chlorophenyl | 2-(4-Chlorophenyl)benzo[b]thiophene | 78 |

| 5 | Thiophen-2-yl | 2-(Thiophen-2-yl)benzo[b]thiophene | 72 |

| 6 | n-Hexyl | 2-(n-Hexyl)benzo[b]thiophene | 55 |

Reaction conditions: 2-bromo alkynylbenzene (1.0 mmol), Na₂S·9H₂O (1.5 mmol), CuI (10 mol%), TMEDA (20 mol%), DMF (5 mL), 80 °C.

Table 2: Palladium-Catalyzed Synthesis and Electrophilic Cyclization for 2,3-Disubstituted Benzothiophenes[4]

| Entry | Terminal Acetylene (R group) | Electrophile | Product | Overall Yield (%) |

| 1 | Phenyl | I₂ | 3-Iodo-2-phenylbenzo[b]thiophene | 95 |

| 2 | n-Butyl | I₂ | 2-Butyl-3-iodobenzo[b]thiophene | 92 |

| 3 | Phenyl | Br₂ | 3-Bromo-2-phenylbenzo[b]thiophene | 85 |

| 4 | Cyclohexenyl | I₂ | 2-(Cyclohex-1-en-1-yl)-3-iodobenzo[b]thiophene | 90 |

| 5 | Trimethylsilyl | I₂ | 3-Iodo-2-(trimethylsilyl)benzo[b]thiophene | 98 |

Yields are for the two-step process.

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of benzothiophenes.

General Reaction Mechanism

Caption: Simplified mechanism of catalyzed intramolecular cyclization.

References

- 1. CuI/TMEDA-catalyzed annulation of 2-bromo alkynylbenzenes with Na2S: synthesis of benzo[b]thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CuI/TMEDA-Catalyzed Annulation of 2-Bromo Alkynylbenzenes with Na2S: Synthesis of Benzo[b]thiophenes [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzothiophene synthesis [organic-chemistry.org]

Application of diethoxyethyl acetal as an aldehyde protecting group in multi-step synthesis

Application Notes: Diethoxyethyl Acetal as an Aldehyde Protecting Group

Introduction

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Aldehydes, being highly reactive functional groups, often require temporary masking to prevent unwanted side reactions. Diethoxyethyl acetal serves as an effective protecting group for aldehydes, offering stability under a range of conditions and allowing for chemoselective reactions at other sites within a complex molecule. This acetal is formed by the reaction of an aldehyde with an alcohol in the presence of an acid catalyst.[1][2] The primary advantage of acetal protecting groups, including diethoxyethyl acetal, lies in their inertness towards nucleophiles, bases, and hydride reducing agents, making them invaluable in syntheses involving organometallic reagents or basic conditions.[1][3]

Stability and Orthogonality

Diethoxyethyl acetals exhibit robust stability in neutral to strongly basic environments.[3] They are also stable under most oxidizing and reductive conditions, provided that the conditions are not acidic.[4][5] The true utility of a protecting group is often defined by its orthogonality—the ability to be removed under conditions that do not affect other protecting groups. The acid-lability of acetals allows for their selective deprotection in the presence of other functional groups or protecting groups that are stable to acid but labile to other conditions (e.g., silyl ethers, which can be removed with fluoride ions, or benzyl ethers, which are cleaved by hydrogenolysis).[4]

For instance, the diethoxyethyl acetal group is compatible with reaction conditions used to remove many other protecting groups, allowing for intricate synthetic strategies. It will remain intact during reactions such as saponification of esters, Grignard reactions, or reductions with lithium aluminum hydride.[6][7]

Experimental Protocols

1. Protection of an Aldehyde as a Diethoxyethyl Acetal

This protocol describes a general procedure for the protection of an aldehyde using an alcohol and an acid catalyst. The formation of the acetal is a reversible reaction, and to drive the equilibrium toward the product, water is typically removed as it is formed, often by azeotropic distillation with a Dean-Stark apparatus.[8]

Materials:

-

Aldehyde (1.0 eq)

-

Ethanol (excess)

-

Triethyl orthoformate (as a dehydrating agent)[5]

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), pyridinium p-toluenesulfonate (PPTS), or a Lewis acid like bismuth triflate)[2][8]

-

Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

Procedure:

-

To a solution of the aldehyde in the anhydrous solvent, add an excess of ethanol and triethyl orthoformate.

-

Add a catalytic amount of the acid catalyst (e.g., 0.01-0.1 eq of PTSA).

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a mild base, such as triethylamine or sodium bicarbonate solution, to neutralize the acid catalyst.[2]

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na2SO4 or MgSO4).

-

Concentrate the solution under reduced pressure and purify the resulting diethoxyethyl acetal by column chromatography or distillation.

2. Deprotection of a Diethoxyethyl Acetal

The deprotection of acetals is typically achieved through acid-catalyzed hydrolysis.[1] The choice of acid and reaction conditions can be tuned to be mild enough to avoid affecting other acid-sensitive groups.[9]

Materials:

-

Diethoxyethyl acetal-protected compound (1.0 eq)

-

Aqueous acid (e.g., dilute HCl, acetic acid, or a solid-supported acid like Amberlyst-15)[5]

-

Organic co-solvent (e.g., tetrahydrofuran (THF), acetone)

Procedure:

-

Dissolve the acetal-protected compound in a suitable organic co-solvent.

-

Add the aqueous acid solution. The concentration of the acid and the reaction temperature can be adjusted based on the lability of the acetal and the presence of other functional groups.

-

Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC or GC until the starting material is consumed.

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the deprotected aldehyde with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the aldehyde product as needed.

Data Presentation

Table 1: Representative Conditions for Aldehyde Protection

| Aldehyde Substrate | Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Ethanol, Triethyl orthoformate | p-TsOH | DCM | RT | 2 | >95 |

| 4-Nitrobenzaldehyde | Ethanol, Triethyl orthoformate | Bi(OTf)3 | None | RT | 0.5 | 98 |

| Cyclohexanecarboxaldehyde | Ethanol | Amberlyst-15 | Hexane | 60 | 4 | 92 |

| Cinnamaldehyde | Ethanol, Triethyl orthoformate | Tetrabutylammonium tribromide | Ethanol | RT | 1 | 96 |

Table 2: Deprotection Conditions for Diethoxyethyl Acetals

| Acetal Substrate | Reagents | Solvent | Temp. (°C) | Time | Yield (%) |

| Benzaldehyde diethoxyethyl acetal | 1M HCl | THF/H2O | RT | 1 | >98 |

| 4-Methoxybenzaldehyde diethoxyethyl acetal | Acetic acid/H2O | THF | 40 | 3 | 95 |

| Octanal diethoxyethyl acetal | p-TsOH | Acetone/H2O | RT | 2 | 93 |

| Citronellal diethoxyethyl acetal | Er(OTf)3 | Wet nitromethane | RT | 0.5 | 90 |

Visualization

Caption: Workflow for the protection of an aldehyde as a diethoxyethyl acetal and its subsequent deprotection.

Caption: Orthogonal strategy using diethoxyethyl acetal in a multi-step synthesis.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Dimethyl Acetals [organic-chemistry.org]

- 6. Khan Academy [khanacademy.org]

- 7. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 8. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for One-Pot Synthesis Strategies Involving C-S Bond Formation and Subsequent Cyclization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the one-pot synthesis of biologically relevant sulfur-containing heterocycles. The described methods offer efficient and atom-economical routes to complex molecular scaffolds, which are of significant interest in medicinal chemistry and drug development.

Application Note 1: One-Pot, Three-Component Synthesis of Novel Thiazole Derivatives as Potential Anti-Cancer Agents